3-Ethoxymethylcoumarin

Description

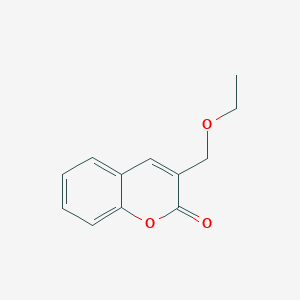

3-Ethoxymethylcoumarin is a coumarin derivative characterized by an ethoxymethyl (-CH₂OCH₂CH₃) substituent at the 3-position of the coumarin scaffold. Coumarins are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrone ring, and their derivatives are widely studied for diverse applications, including fluorescence, antimicrobial activity, and pharmaceutical intermediates .

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(ethoxymethyl)chromen-2-one |

InChI |

InChI=1S/C12H12O3/c1-2-14-8-10-7-9-5-3-4-6-11(9)15-12(10)13/h3-7H,2,8H2,1H3 |

InChI Key |

UQGXNRDKLJASNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₁₂H₁₂O₃

- Molecular Weight : 204.23 g/mol

- Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) due to the ethoxymethyl group, which enhances lipophilicity compared to hydroxyl-substituted analogs .

Comparison with Similar Coumarin Derivatives

Below is a detailed comparison of 3-Ethoxymethylcoumarin with structurally and functionally related coumarin derivatives.

Structural and Functional Group Comparisons

3-Hydroxycoumarin

3-Acetylcoumarin

6-Ethoxy-4-methylcoumarin

Ethyl coumarin-3-carboxylate

- Reactivity : The ester group is hydrolytically stable but can be saponified to carboxylic acids .

- Applications : Fluorescent probes and photostable labeling agents .

Solubility and Bioactivity Trends

- Lipophilicity : this compound and 6-ethoxy-4-methylcoumarin exhibit higher lipid solubility than 3-hydroxycoumarin, enhancing membrane permeability in biological systems .

- Antimicrobial Activity : 3-Acetylcoumarin derivatives show broader antimicrobial spectra compared to this compound, likely due to the electrophilic acetyl group .

- Toxicity: 6,7-Diethoxy-4-methylcoumarin (CAS 314744-06-4) has noted safety risks, requiring stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.